ditert-butyl (2R)-5-oxopiperidine-1,2-dicarboxylate
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Overview
Description
Ditert-butyl (2R)-5-oxopiperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two tert-butyl ester groups attached to a piperidine ring, which also contains a ketone functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl (2R)-5-oxopiperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl dicarbonate. One common method is the reaction of (2R)-5-oxopiperidine-1,2-dicarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors also enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl (2R)-5-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Ditert-butyl (2R)-5-oxopiperidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of ditert-butyl (2R)-5-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: Used as a reagent for introducing tert-butyl protecting groups.
2,4-Ditert-butylphenol: Known for its antioxidant properties and used in various industrial applications
Uniqueness
Ditert-butyl (2R)-5-oxopiperidine-1,2-dicarboxylate is unique due to its specific structure, which combines the stability of tert-butyl groups with the reactivity of the piperidine ring and ketone functional group. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C15H25NO5 |
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Molecular Weight |
299.36 g/mol |
IUPAC Name |
ditert-butyl 5-oxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)11-8-7-10(17)9-16(11)13(19)21-15(4,5)6/h11H,7-9H2,1-6H3 |
InChI Key |
ZTIUUOIIBZPDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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